N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide
Overview
Description
N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide typically involves the reaction of 2-aminobenzothiazole with 4-m-tolyloxybutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of other benzothiazole derivatives with potential biological activities.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors. It is being investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Due to its biological activities, N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide is being explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. In cancer cells, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest. The exact molecular targets and pathways involved are still under investigation, but studies have shown that the compound can modulate the activity of key proteins involved in disease progression.
Comparison with Similar Compounds
N-Benzothiazol-2-yl-4-m-tolyloxy-butyramide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives, known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Another benzothiazole derivative with applications in medicinal chemistry and materials science.
Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13-6-4-7-14(12-13)22-11-5-10-17(21)20-18-19-15-8-2-3-9-16(15)23-18/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDNGMUSRMMOSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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